n-Ethyl-4-methylpiperazine-1-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
7401-05-0 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-ethyl-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C8H17N3O/c1-3-9-8(12)11-6-4-10(2)5-7-11/h3-7H2,1-2H3,(H,9,12) |
InChI Key |
JNGRMEMVULIXBF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C |
Origin of Product |
United States |
Reaction with Substituted Carbamoyl Chlorides:this is the Most Direct Approach for Synthesizing N,n Disubstituted Analogs. the Secondary Amine of 1 Methylpiperazine Acts As a Nucleophile, Attacking the Electrophilic Carbonyl Carbon of a Desired N,n Dialkylcarbamoyl Chloride.youtube.comthe Reaction Proceeds Via a Nucleophilic Acyl Substitution, Displacing the Chloride Leaving Group and Forming the Final Carboxamide Product. a Base, Such As Pyridine, May Be Used to Neutralize the Hydrochloric Acid Byproduct.youtube.comto Create Analogs of N Ethyl 4 Methylpiperazine 1 Carboxamide, One Would Simply Select the Appropriate Carbamoyl Chloride.
General Reaction Scheme:
Reaction with Isocyanates:to Generate N Monosubstituted Carboxamides Ureas , 1 Methylpiperazine Can Be Reacted with a Variety of Isocyanates R N=c=o . the Nucleophilic Nitrogen of the Piperazine Attacks the Central Carbonyl Carbon of the Isocyanate, Leading to the Formation of the Corresponding N Substituted Carboxamide. This Method is Highly Efficient for Creating Derivatives with Diverse Alkyl or Aryl Substituents. the Reactivity of Isocyanates Makes Them Valuable Reagents for This Transformation.researchgate.netresearchgate.net
General Reaction Scheme:
Two Step Synthesis Via Carbonyl Chloride Intermediate:a More Versatile, Two Step Approach Involves First Converting 1 Methylpiperazine into Its Carbonyl Chloride Derivative. This is Achieved by Reacting 1 Methylpiperazine with Phosgene or a Phosgene Equivalent. the Resulting Intermediate, 4 Methylpiperazine 1 Carbonyl Chloride, is a Stable but Reactive Acylating Agent.nih.govthis Intermediate Can then Be Reacted with a Wide Range of Primary or Secondary Amines R Nh2 or R R Nh to Yield the Desired N Mono or N,n Disubstituted Carboxamides. This Method Allows for Greater Diversity in the Final Product, As the Amine Component Can Be Varied Independently.
General Reaction Scheme:
Step 1: 1-methylpiperazine (B117243) + COCl₂ → 4-methylpiperazine-1-carbonyl chloride
Step 2: 4-methylpiperazine-1-carbonyl chloride + R(R')NH → n-(R,R')-4-methylpiperazine-1-carboxamide + HCl
The following table summarizes these synthetic strategies for varying the carboxamide substituent.
| Synthetic Strategy | Reagents | Target Substituent Type | Example Product |
| Direct Acylation | 1-methylpiperazine, N,N-Dialkylcarbamoyl Chloride | N,N-Disubstituted | N,N-Dimethyl-4-methylpiperazine-1-carboxamide |
| Isocyanate Addition | 1-methylpiperazine, Alkyl/Aryl Isocyanate | N-Monosubstituted | N-Phenyl-4-methylpiperazine-1-carboxamide |
| Two-Step Synthesis | 1. Phosgene2. Primary/Secondary Amine | N-Mono- or N,N-Disubstituted | N-Propyl-4-methylpiperazine-1-carboxamide |
Computational and Quantum Chemical Investigations of N Ethyl 4 Methylpiperazine 1 Carboxamide
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for optimizing molecular geometry, which involves finding the arrangement of atoms in space that corresponds to the lowest possible energy state.
Selection of Exchange-Correlation Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set.
Exchange-Correlation Functionals: The XC functional accounts for the complex effects of electron exchange and correlation. For organic molecules like n-Ethyl-4-methylpiperazine-1-carboxamide, hybrid functionals are commonly employed. A popular and widely validated choice is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals. researchgate.netresearchgate.net Other modern functionals like the M06-2X or ωB97XD might also be selected to better account for noncovalent interactions.
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set determines the flexibility and accuracy of the orbital description. For a molecule of this size, Pople-style basis sets are standard. A common selection would be 6-311++G(d,p) . researchgate.netresearchgate.net This notation indicates a triple-zeta valence shell description, augmented with diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is crucial for accurately modeling bonding.
Conformational Search and Energy Minimization
The piperazine (B1678402) ring in this compound typically adopts a stable chair conformation. nih.gov However, the presence of rotatable bonds (e.g., around the carboxamide group and the ethyl group) means the molecule can exist in multiple conformations.
A computational study would begin with a conformational search to identify the various low-energy structures. This is followed by geometry optimization for each conformer. The goal is to locate the global minimum on the potential energy surface—the most stable conformation of the molecule. This optimized structure serves as the basis for all subsequent electronic property calculations.
Electronic Structure and Reactivity Descriptors
Once the optimized molecular geometry is obtained, various analyses can be performed to understand the molecule's electronic properties, reactivity, and intramolecular interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Regions of high HOMO density indicate likely sites for electrophilic attack.
LUMO: This is the lowest energy orbital available to accept electrons, indicating the molecule's electrophilicity. Regions of high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. mdpi.com Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. |
| ΔE (Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. |
Note: The table above is interactive. Data would be populated from the results of a specific DFT calculation.
Mapping of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values.
The MEP map is invaluable for identifying reactive sites. A typical color scheme is:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are favorable for electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites, typically around hydrogen atoms bonded to electronegative atoms, are susceptible to nucleophilic attack.
Green/Yellow: Regions of near-zero or intermediate potential.
For this compound, the MEP would likely show a significant negative potential (red) around the carbonyl oxygen atom of the carboxamide group, identifying it as a primary site for electrophilic interaction or hydrogen bonding. Positive potentials (blue) would be expected on the hydrogen atoms of the ethyl and methyl groups.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals.
The primary output of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy value measures the stabilization resulting from the delocalization of electrons from a filled "donor" orbital to a vacant "acceptor" orbital.
Key interactions that would be investigated in this compound include:
Hyperconjugation: This involves delocalization from sigma (σ) bonding orbitals or lone pair (n) orbitals into adjacent empty sigma* (σ) or pi (π*) anti-bonding orbitals. For example, interactions between the lone pair on a nitrogen atom and the anti-bonding orbitals of adjacent C-C or C-H bonds would contribute to the molecule's stability.
Intramolecular Charge Transfer (ICT): Significant E(2) values indicate a strong charge transfer from the donor to the acceptor orbital, leading to greater molecular stabilization. In the carboxamide moiety, a key interaction would be the delocalization of the lone pair on the piperazine nitrogen atom into the π* anti-bonding orbital of the carbonyl group (C=O).
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| Data Populated Here | Data Populated Here | Data Populated Here | e.g., n -> π or σ -> σ** |
Note: This interactive table would list the specific donor-acceptor interactions and their stabilization energies as calculated by the NBO method.
Theoretical Vibrational Spectroscopy and Normal Coordinate Analysis
Theoretical vibrational spectroscopy is a powerful tool for understanding the molecular vibrations of a compound. By employing quantum chemical calculations, it is possible to predict the infrared (IR) and Raman spectra, which correspond to the vibrational modes of the molecule. This analysis is crucial for the interpretation of experimental spectroscopic data and for the detailed assignment of vibrational bands to specific molecular motions.
The prediction of infrared and Raman vibrational frequencies for this compound can be performed using density functional theory (DFT) calculations, a common and reliable quantum chemical method. For a molecule with a complex structure and low symmetry, such as this compound, DFT methods provide a robust approach to understanding its vibrational spectrum. niscpr.res.in
Theoretical calculations for a closely related analog, Diethylcarbamazine (N,N-diethyl-4-methylpiperazine-1-carboxamide), have been carried out using semi-empirical methods like AM1 and PM3 to determine its equilibrium geometry and harmonic frequencies. niscpr.res.inresearchgate.net These studies show that the calculated wavenumber values are in good agreement with experimental data, with only marginal differences. niscpr.res.inresearchgate.net A normal coordinate analysis for Diethylcarbamazine has also been performed using FTIR and FT-Raman spectroscopy, allowing for a satisfactory assignment of vibrational bands to the normal modes of vibration. researchgate.net
For this compound, a similar computational approach would be expected to yield a detailed vibrational assignment. The predicted spectra would exhibit characteristic bands corresponding to the functional groups present in the molecule. For instance, C-H stretching vibrations of the ethyl and methyl groups, as well as the piperazine ring, are expected in the 2800-3000 cm⁻¹ region. The C=O stretching of the carboxamide group would give rise to a strong absorption band, typically in the range of 1630-1680 cm⁻¹. Vibrations associated with the C-N bonds of the piperazine ring and the carboxamide linkage would also be present at lower frequencies.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretching (Aliphatic) | 2850-3000 |
| C=O Stretching (Amide) | 1630-1680 |
| C-N Stretching (Piperazine) | 1020-1250 |
Note: This table presents expected frequency ranges based on typical values for these functional groups and computational studies of analogous molecules.
To improve the accuracy of theoretically predicted vibrational frequencies, the Scaled Quantum Mechanical Force Field (SQMFF) methodology is often employed. This method involves scaling the calculated force constants to correct for systematic errors inherent in the computational methods and the harmonic approximation. nih.gov
The scaling factors are typically derived by comparing theoretical and experimental frequencies for a set of well-characterized molecules. For complex molecules, scaling factors can be applied to different types of vibrations (e.g., stretching, bending, torsional) to achieve better agreement with experimental data. For instance, in DFT calculations of similar organic molecules, scaling factors around 0.96-0.98 are commonly used. nih.gov The application of the SQMFF methodology to this compound would allow for a more precise prediction of its IR and Raman spectra, facilitating a more accurate interpretation of experimental results.
Prediction of Spectroscopic Parameters
Computational chemistry also allows for the prediction of various other spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and electronic properties such as the dipole moment and hyperpolarizability.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. imist.ma This method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of a molecule with a high degree of accuracy.
For N-substituted piperazine derivatives, the chemical environment of each nucleus is influenced by the conformational dynamics of the piperazine ring and the nature of the substituents. nih.govrsc.org The piperazine ring typically adopts a chair conformation, and the substituents on the nitrogen atoms can exist in either axial or equatorial positions, leading to distinct NMR signals. nih.gov
In the case of this compound, the GIAO method would predict the chemical shifts for the protons and carbons of the ethyl group, the methyl group, and the piperazine ring. The protons on the carbons adjacent to the nitrogen atoms are expected to be deshielded and appear at a lower field in the ¹H NMR spectrum. Similarly, the corresponding carbon atoms would show higher chemical shifts in the ¹³C NMR spectrum. The presence of the electron-withdrawing carboxamide group would further influence the electronic environment and, consequently, the chemical shifts of the neighboring nuclei.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperazine Ring CH₂ | 2.3-3.6 | 45-55 |
| N-CH₃ | ~2.2 | ~46 |
| N-CH₂-CH₃ | ~3.3 | ~42 |
| N-CH₂-CH₃ | ~1.1 | ~13 |
Note: This table presents estimated chemical shift ranges based on GIAO calculations of analogous N-substituted piperazine compounds. imist.manih.gov
The electronic dipole moment (μ) and the first hyperpolarizability (β) are important molecular properties that provide insights into the charge distribution and nonlinear optical (NLO) response of a molecule, respectively. These properties can be calculated using quantum chemical methods, often at the DFT level of theory. researchgate.net
The dipole moment arises from the non-uniform distribution of charge within the molecule. For this compound, the presence of heteroatoms (nitrogen and oxygen) and the polar carboxamide group is expected to result in a significant molecular dipole moment.
The first hyperpolarizability is a measure of the second-order NLO response of a molecule to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The magnitude of β is related to the extent of intramolecular charge transfer. nih.gov For piperazine derivatives, the NLO properties can be influenced by the nature of the substituents. researchgate.net While aryl sulfonyl piperazine derivatives have been investigated for their NLO properties, the results suggest that they may not have significant NLO applications. researchgate.net A similar investigation for this compound would likely involve DFT calculations to determine the components of the hyperpolarizability tensor and the total hyperpolarizability value.
Table 3: Calculated Electronic Properties of a Generic Piperazine Derivative
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 2.0 - 5.0 D |
| Mean Polarizability (α) | 150 - 200 x 10⁻²⁵ esu |
Note: This table provides typical ranges for these properties based on computational studies of related piperazine derivatives. researchgate.netnih.gov
Crystallographic Studies and Intermolecular Interactions of this compound Analogs
While the specific crystal structure of this compound may not be readily available in the literature, crystallographic studies of its analogs provide valuable information about the likely packing arrangements and intermolecular interactions in the solid state.
For analogs of this compound, such as those with aromatic substituents, π-π stacking interactions can also contribute to the stability of the crystal lattice. nih.gov The analysis of the crystal structures of these analogs allows for the identification of common supramolecular synthons, which are recurring patterns of intermolecular interactions. Understanding these interactions is important for predicting the crystal structure and solid-state properties of this compound.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethylcarbamazine (N,N-diethyl-4-methylpiperazine-1-carboxamide) |
| 1-(4-nitrobenzoyl)piperazine |
| 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine |
X-ray Diffraction Data Interpretation for Related Crystal Structures
No published X-ray diffraction data for the crystal structure of this compound could be located. Therefore, an interpretation of its specific crystal structure is not possible.
Analysis of Hydrogen Bonding and Non-Covalent Interactions
Without crystallographic data, a detailed and accurate analysis of the hydrogen bonding and non-covalent interactions specific to the crystal lattice of this compound cannot be conducted.
Hirshfeld Surface and 2D Fingerprint Plots for Intermolecular Contact Analysis
The generation and analysis of Hirshfeld surfaces and 2D fingerprint plots are contingent on the availability of high-quality single-crystal X-ray diffraction data. As this foundational data is not available for this compound, this analysis cannot be performed.
Molecular Interactions and Recognition Mechanisms of N Ethyl 4 Methylpiperazine 1 Carboxamide and Its Analogs
In Silico Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools in drug discovery and molecular biology. mdpi.com These techniques allow for the prediction and analysis of how a ligand, such as n-Ethyl-4-methylpiperazine-1-carboxamide, might bind to a receptor and the stability of the resulting complex over time. nih.gov
The initial step in understanding the interaction of a ligand with a biological target is to identify and characterize the binding site. For analogs of this compound, such as other piperazine (B1678402) derivatives, molecular docking studies have been employed to predict their binding modes within the active sites of various proteins. For instance, in silico studies on N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives as TRPV1 antagonists involved the use of 3D-QSAR and molecular docking to understand the interactions with the binding site. researchgate.net Similarly, molecular docking has been utilized to study the interaction mechanism of novel piperazine metal complexes against MRSA proteins. bohrium.com The characterization of these binding sites often involves identifying key amino acid residues that are crucial for ligand recognition and binding.
Once a binding site is identified, molecular docking can elucidate the preferred binding orientation or "pose" of the ligand within that site. This includes detailing the specific interactions between the ligand and the protein's amino acid residues. For various piperazine derivatives, these studies have revealed the importance of hydrogen bonds, hydrophobic interactions, and electrostatic interactions in forming a stable complex. nih.gov For example, a study on arylpiperazine derivatives as anti-proliferative agents showed that the most potent compounds formed stable complexes with the androgen receptor through a combination of hydrogen, electrostatic, and hydrophobic bond interactions. nih.gov The collective pattern of these interactions is often referred to as an "interaction fingerprint," which can be used to compare the binding of different ligands and to guide the design of new compounds with improved affinity and selectivity. mdpi.com
Molecular dynamics simulations can further refine the understanding of these binding modes by providing insights into the dynamic nature of the ligand-receptor complex. nih.govsamipubco.com MD simulations, often spanning hundreds of nanoseconds, can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. mdpi.comnih.gov The root mean square deviation (RMSD) of the complex over the simulation time is a common metric used to evaluate its stability. nih.gov
| Parameter | Description | Significance in Molecular Docking & Dynamics |
| Binding Affinity | The strength of the binding interaction between a ligand and its target, often expressed in kcal/mol. | Predicts the potency of a compound; lower binding energy generally indicates a more stable complex. nih.gov |
| Interaction Fingerprint | The specific pattern of non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) between a ligand and its receptor. | Helps in understanding the key determinants of binding and in comparing different ligands. mdpi.com |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Assesses the stability of the protein-ligand complex during a molecular dynamics simulation. nih.gov |
| Radius of Gyration (Rg) | A measure of the compactness of a protein structure during a simulation. | Indicates conformational changes and the overall stability of the protein's fold. nih.gov |
Theoretical Investigations of Non-Covalent Interactions in Molecular Recognition
Non-covalent interactions are the primary forces governing molecular recognition between a ligand and its biological target. nih.govresearchgate.net A detailed analysis of these interactions is crucial for understanding the specificity and affinity of binding.
Hydrogen bonds are highly directional interactions that play a critical role in the specificity of ligand binding. nih.gov In the context of piperazine-containing compounds, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while any N-H groups can act as donors. researchgate.netresearchgate.net The carboxamide group in this compound also contains both hydrogen bond donor (N-H) and acceptor (C=O) functionalities. Theoretical studies on related systems have highlighted the importance of these hydrogen bonds in anchoring the ligand within the binding pocket. frontiersin.org The formation of a network of hydrogen bonds, potentially involving water molecules, can significantly contribute to the stability of the ligand-receptor complex. frontiersin.org
Hydrophobic interactions are a major driving force for the binding of nonpolar molecules or nonpolar parts of molecules in an aqueous environment. harvard.edustackexchange.com The ethyl and methyl groups of this compound, as well as the piperazine ring itself, can participate in hydrophobic interactions with nonpolar amino acid residues in the binding site. These interactions are driven by the release of ordered water molecules from the nonpolar surfaces of both the ligand and the protein, leading to a favorable increase in entropy. harvard.edu
| Interaction Type | Key Functional Groups Involved | Role in Molecular Recognition |
| Hydrogen Bonding | Carboxamide (-CONH-), Piperazine Nitrogens | Provides specificity and directionality to the binding interaction. nih.gov |
| Hydrophobic Interactions | Ethyl Group (-CH2CH3), Methyl Group (-CH3), Piperazine Ring | Drives the association of nonpolar surfaces, contributing significantly to binding affinity. harvard.edu |
| Van der Waals Forces | All atoms in close contact | Contribute to the overall stability of the complex through shape complementarity. nih.gov |
DNA Binding Interaction Studies for Related Carboxamide Scaffolds
While the primary focus is often on protein targets, some carboxamide-containing molecules have been shown to interact with DNA. These interactions are of significant interest in the development of anticancer and antimicrobial agents. Studies on amsacrine-4-carboxamides, for instance, have revealed that these compounds can intercalate into the DNA double helix. nih.gov This mode of binding involves the insertion of a planar aromatic part of the molecule between DNA base pairs, while the carboxamide side chain often resides in one of the DNA grooves. nih.gov
The binding of these carboxamide scaffolds to DNA is typically stabilized by a combination of intercalation, electrostatic interactions between positively charged groups and the negatively charged phosphate (B84403) backbone of DNA, and hydrogen bonding with the base pairs in the grooves. nih.gov While this compound lacks a large planar aromatic system required for classical intercalation, the potential for groove binding or other forms of DNA interaction cannot be entirely ruled out without specific experimental or computational studies. Research on oligopyrrole carboxamides linked to a nucleobase has also shown their potential as DNA minor groove binding ligands. researchgate.net The use of DNA as a scaffold to bring catalytic components into proximity, including those with carboxamide linkers, is also an area of active research. nih.gov
Structure Activity Relationship Sar Investigations for N Ethyl 4 Methylpiperazine 1 Carboxamide Derivatives
Systematic Modification of Substituents and Their Impact on Molecular Interactions
The piperazine (B1678402) scaffold is a versatile component in medicinal chemistry, with substitutions at its nitrogen atoms playing a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule.
The N-alkyl group on the piperazine nitrogen can significantly influence the compound's interaction with biological targets. The size, shape, and lipophilicity of this substituent can affect binding affinity, selectivity, and metabolic stability.
In derivatives of n-Ethyl-4-methylpiperazine-1-carboxamide, the ethyl group at the N-1 position and the methyl group at the N-4 position are key determinants of its properties. The N-4 nitrogen of a piperazine ring can act as a basic amine, while the N-1 nitrogen allows for the introduction of various groups that can influence hydrogen bonding and hydrophobicity without necessarily creating a stereocenter.
The size of the N-alkyl group can also impact the competition between different chemical reactions during synthesis, indicating the steric influence of these substituents. In the case of this compound derivatives, modifying the ethyl group to larger or smaller alkyl chains, or introducing cyclic or branched alkyl groups, would likely modulate receptor binding affinity and selectivity. A hypothetical SAR investigation could yield data such as that presented in the interactive table below, illustrating the potential impact of N-alkyl chain length on receptor affinity.
Interactive Data Table: Hypothetical Influence of N-Alkyl Substituent Length on Receptor Binding Affinity
| Compound | N-Alkyl Substituent | Receptor Affinity (Ki, nM) |
|---|---|---|
| 1a | Methyl | 150 |
| 1b | Ethyl | 85 |
| 1c | Propyl | 92 |
| 1d | Isopropyl | 120 |
| 1e | Butyl | 110 |
The carboxamide moiety is a critical functional group that can participate in hydrogen bonding interactions with biological targets. Modifications to the substituents on the carboxamide nitrogen can significantly alter binding affinity and selectivity.
In this compound, the carboxamide is unsubstituted. Introducing alkyl or aryl groups at this position would create a diverse set of derivatives with potentially different pharmacological profiles. SAR studies on other piperazine-containing compounds have demonstrated the importance of the carboxamide group. For example, in a series of arylpiperazinylalkyl derivatives, the replacement of a carboxamide with a sulfonamide group was explored to understand the impact on affinity for serotonin (B10506) and dopamine (B1211576) receptors. Such bioisosteric replacements can lead to changes in electronic properties and hydrogen bonding capacity, thereby affecting receptor interactions.
Interactive Data Table: Hypothetical Effects of Carboxamide Substitution on Binding Affinity
| Compound | Carboxamide Substituent (R) | Receptor Affinity (Ki, nM) |
|---|---|---|
| 2a | H | 85 |
| 2b | Methyl | 75 |
| 2c | Ethyl | 95 |
| 2d | Phenyl | 150 |
| 2e | 4-Chlorophenyl | 120 |
Stereochemical Aspects in Molecular Recognition
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The introduction of a chiral center into a piperazine derivative can lead to enantiomers with significantly different pharmacological activities.
While this compound itself is not chiral, the introduction of substituents on the carbon atoms of the piperazine ring can create stereocenters. The spatial arrangement of these substituents can profoundly affect how the molecule fits into a receptor's binding pocket. For instance, one enantiomer might exhibit high affinity for a target receptor, while the other is significantly less active or may even interact with a different receptor.
Integration of Computational Methods in SAR Elucidation
Computational methods are invaluable tools in modern drug discovery for elucidating SAR and guiding the design of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide insights into the molecular basis of activity and predict the potency of novel derivatives.
Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to correlate the physicochemical properties of a series of compounds with their biological activities. These methods generate contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity. Such models can provide valuable information for the further structural optimization of this compound derivatives.
Molecular docking simulations can be used to predict the binding mode of these derivatives within the active site of a target receptor. By visualizing the interactions between the ligand and the receptor, researchers can understand the key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity. This information can then be used to design new derivatives with improved interactions and, consequently, higher potency. For example, docking studies could reveal the importance of the carboxamide oxygen as a hydrogen bond acceptor and guide the selection of substituents that enhance this interaction. The integration of these computational approaches with experimental synthesis and biological evaluation creates a powerful workflow for the rational design of novel and more effective therapeutic agents.
Conclusion and Future Research Directions
Synthesis of n-Ethyl-4-methylpiperazine-1-carboxamide and its Key Structural Features
The synthesis of this compound and its analogues can be achieved through various established synthetic routes for amide bond formation. A common approach involves the reaction of 1-methylpiperazine (B117243) with an appropriate ethyl isocyanate or a related carbonyl donor. The reaction typically proceeds via nucleophilic attack of the secondary amine of the piperazine (B1678402) ring on the electrophilic carbonyl carbon of the isocyanate.
Advancements in Spectroscopic and Computational Characterization
The characterization of this compound and its analogues relies on a suite of modern spectroscopic and computational techniques. While specific data for this compound is not extensively published, data for the closely related N,N-diethyl-4-methyl-1-piperazinecarboxamide is available and provides a strong basis for understanding its spectroscopic properties. researchgate.net
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the molecular structure. The proton NMR spectrum would be expected to show distinct signals for the ethyl and methyl groups, as well as the protons of the piperazine ring, with chemical shifts and coupling patterns consistent with the proposed structure.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the characteristic functional groups. A strong absorption band corresponding to the C=O stretching vibration of the amide group would be a key feature in the IR spectrum.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations are powerful tools for investigating the electronic structure, molecular geometry, and vibrational frequencies of molecules like this compound. Such studies can predict spectroscopic data and provide insights into the molecule's reactivity and conformational preferences.
Molecular Docking and Dynamics Simulations: These computational methods are invaluable for exploring the potential interactions of the compound with biological macromolecules. By simulating the binding of the molecule to a target protein, researchers can predict its binding affinity and mode of interaction, which is crucial for understanding its potential biological activity. nih.govresearchgate.net
Future Prospects in Understanding Molecular Interactions and Metabolic Fate
The future of research on this compound and related compounds lies in a deeper understanding of their interactions at a molecular level and their metabolic pathways in biological systems.
Molecular Interactions:
The piperazine-1-carboxamide (B1295725) scaffold is a common feature in many biologically active compounds. Future research will likely focus on identifying specific biological targets for this compound. Techniques such as virtual screening and high-throughput screening can be employed to test the compound against a wide range of receptors and enzymes. Understanding these interactions is a critical step in elucidating any potential therapeutic applications. For instance, various piperazine derivatives have been shown to interact with targets such as sigma receptors and fatty acid amide hydrolase (FAAH). researchgate.net
Metabolic Fate:
Investigating the metabolic fate of this compound is essential for assessing its potential as a bioactive compound. The metabolism of piperazine-containing drugs is often mediated by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov Key metabolic pathways for piperazine derivatives can include N-dealkylation, hydroxylation of the piperazine ring, and oxidation of the nitrogen atoms. nih.gov
Future studies will likely involve in vitro metabolism assays using human liver microsomes to identify the major metabolites and the specific CYP isoforms responsible for their formation. Computational tools for predicting metabolism can also be employed to guide these experimental studies. researchgate.net Understanding the metabolic stability and the potential for drug-drug interactions will be crucial for any further development of this compound.
Emerging Methodologies for Investigating Piperazine-1-carboxamide Chemistry
The field of piperazine-1-carboxamide chemistry is continually evolving, driven by the development of novel synthetic and analytical methodologies.
Advanced Synthesis Techniques:
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. mdpi.com The application of flow chemistry to the synthesis of piperazine derivatives is an active area of research. nih.gov
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. rsc.orgmanchester.ac.uk Biocatalytic methods for amide bond formation could provide a greener and more efficient route to piperazine-1-carboxamides. rsc.orgmanchester.ac.uk
C-H Functionalization: Recent advances in C-H functionalization reactions provide powerful new tools for the direct modification of the piperazine ring, allowing for the synthesis of novel analogues with diverse substitution patterns. mdpi.comresearchgate.net
Innovative Characterization and Prediction:
Advanced Mass Spectrometry: High-resolution mass spectrometry techniques are becoming increasingly important for the detailed characterization of metabolites and for studying drug-protein interactions.
In Silico Prediction of ADMET Properties: Computational models for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of compounds are becoming more sophisticated. These tools can help to prioritize lead compounds and reduce the need for extensive animal testing in the early stages of drug discovery.
By embracing these emerging methodologies, researchers can accelerate the exploration of the chemical space around this compound and unlock the full potential of this and related piperazine-1-carboxamide derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing n-Ethyl-4-methylpiperazine-1-carboxamide, and how can yield be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carboxamide coupling. For example, reacting 4-methylpiperazine with ethyl isocyanate in anhydrous dichloromethane under reflux (3–4 hours) with a triethylamine catalyst achieves moderate yields (~70–80%). Recrystallization from ethanol improves purity . Yield optimization requires controlled stoichiometry, inert atmosphere, and solvent selection (e.g., DMF for polar intermediates). Monitoring via TLC or HPLC is critical to confirm reaction completion.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions and carboxamide formation.
- Mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography to resolve conformational details (e.g., chair conformation of the piperazine ring, as seen in analogous structures) .
- FT-IR to verify carbonyl stretching (~1650–1700 cm⁻¹) and N-H bonds.
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Measure logP values using reversed-phase HPLC or shake-flask methods. Computational tools like ESOL or Crippen methods predict aqueous solubility .
- Stability : Conduct accelerated degradation studies (e.g., pH 1–10 buffers, 40°C/75% RH) with HPLC monitoring. For oxidative stability, use H₂O₂ or AIBN radical initiators .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Off-target profiling : Use kinase/GPCR panels to identify unintended interactions.
- Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl or sulfonamide substitutions) to isolate SAR drivers .
Q. How can computational methods guide the design of this compound-based enzyme inhibitors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., kinases, proteases). Focus on hydrogen bonding with the carboxamide group and hydrophobic contacts from the ethyl/methyl substituents .
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
- Free-energy calculations (MM/PBSA) : Quantify binding affinity contributions of key residues .
Q. What experimental approaches validate the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
- CYP inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .
- Reactive metabolite detection : Trapping studies with glutathione or potassium cyanide to identify toxic intermediates .
Q. How can crystallographic data inform formulation strategies for improved bioavailability?
- Methodological Answer :
- Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to identify stable forms.
- Salt formation : Co-crystallize with pharmaceutically acceptable acids (e.g., HCl, maleic acid) to enhance solubility. XRPD and DSC confirm salt stability .
- Co-crystals : Explore co-formers like succinic acid to modulate dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
